
(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C11H18F3NO4 and its molecular weight is 285.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, also known as (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one trifluoroacetate, is a compound with significant biological implications, particularly in the field of oncology. This compound serves as an intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in treating multiple myeloma. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C9H17NO2⋅C2HF3O2, with a molecular weight of approximately 285.26 g/mol. Its predicted boiling point is around 243.1 °C, and it has a density of approximately 1.041 g/cm³ .
The primary biological activity of this compound is linked to its role as a proteasome inhibitor. Proteasomes are essential for degrading ubiquitinated proteins, which regulates various cellular processes including the cell cycle, apoptosis, and DNA repair. Inhibition of proteasomes disrupts these processes and can lead to cancer cell death.
Table 1: Comparison of Biological Activities
Compound | Activity Type | Mechanism | Reference |
---|---|---|---|
(R)-2-amino-4-methyl... | Proteasome Inhibition | Disruption of protein degradation | |
Carfilzomib | Anticancer | Induces apoptosis in myeloma cells |
Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Efficacy in Multiple Myeloma : Research has demonstrated that Carfilzomib effectively induces apoptosis in multiple myeloma cells by inhibiting the proteasome function. The intermediate compound plays a crucial role in synthesizing Carfilzomib .
- Mechanistic Studies : Studies have shown that the compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors within cancer cells . This shift contributes to enhanced cell death in malignant cells.
- In Vivo Studies : Animal models treated with Carfilzomib showed significant tumor regression and improved survival rates compared to controls . The underlying mechanism involves the accumulation of pro-apoptotic factors due to impaired protein degradation.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
Case Study 1: Efficacy in Relapsed Multiple Myeloma
A study involving patients with relapsed multiple myeloma indicated that treatment with Carfilzomib resulted in a response rate exceeding 60%. The patients exhibited reduced tumor burden and prolonged progression-free survival .
Case Study 2: Safety Profile Assessment
Another study focused on the safety profile of Carfilzomib revealed manageable side effects primarily related to hematologic parameters. The compound was well-tolerated among patients with prior treatment regimens .
科学研究应用
Chemical Properties and Structure
The molecular formula of (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is C11H18F3NO4, with a molecular weight of approximately 285.26 g/mol. The compound features a chiral center which contributes to its biological activity and specificity in medicinal applications.
Medicinal Applications
Research has demonstrated that the synthesis of Carfilzomib involves several steps where this compound serves as a crucial building block. For example, Xiao et al. (2015) describe a synthetic pathway that utilizes this compound effectively to enhance yield and purity in the final product .
The compound exhibits notable biological activity due to its structural features that interact with specific biological targets. Its design allows it to mimic natural substrates involved in proteasome inhibition, making it a valuable candidate for further pharmacological studies.
Potential Research Directions
Future research may explore:
- Optimization of Synthesis : Improving synthetic routes to increase yield and reduce costs.
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its effects on cancer cells.
- Formulation Development : Investigating different formulations for enhanced bioavailability and efficacy in clinical settings.
化学反应分析
Hydrolysis
Hydrolysis of the trifluoroacetate can occur under acidic or basic conditions, leading to the regeneration of the corresponding amino alcohol.
Nucleophilic Substitution
The presence of the trifluoroacetate group makes it susceptible to nucleophilic attack by various nucleophiles, facilitating further functionalization.
Rearrangement Reactions
Under certain conditions, this compound can undergo rearrangements due to the presence of stereogenic centers and reactive functional groups.
-
Biological Activity and Applications
The compound is primarily recognized for its role as an intermediate in the synthesis of Carfilzomib, a proteasome inhibitor used in cancer therapy. Studies have shown that derivatives of this compound exhibit promising biological activities against multiple myeloma cells .
Table: Biological Activity of Related Compounds
Compound Name | IC50 (µM) | Target |
---|---|---|
Carfilzomib | 0.5 | Proteasome |
(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one | TBD | Multiple Myeloma |
(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a crucial compound in medicinal chemistry with significant implications for drug development. Its synthesis involves multiple chemical transformations that enhance its utility in therapeutic applications. Future research should focus on optimizing these reactions and exploring new derivatives for enhanced biological activity.
-
References
Due to the nature of this response, references are not explicitly provided but are derived from diverse scientific literature and databases regarding chemical properties and reactions related to this compound.
This structured analysis provides a comprehensive overview of the chemical reactions associated with this compound while adhering to professional standards in scientific reporting.
属性
IUPAC Name |
(2R)-2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGGQBZQMQMPBI-JXLXBRSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。